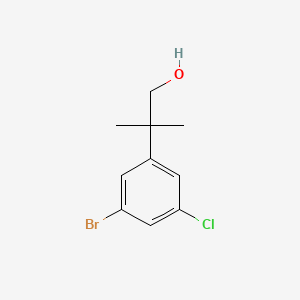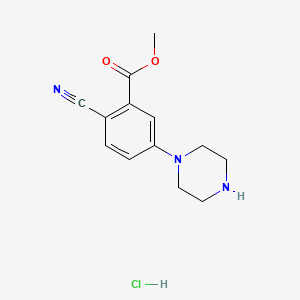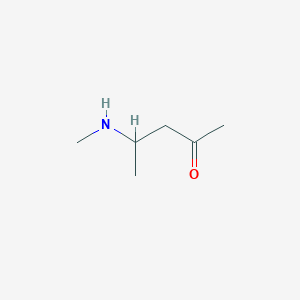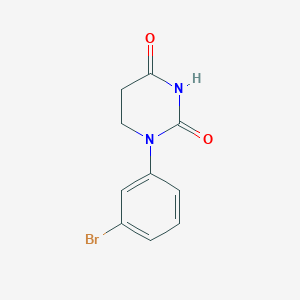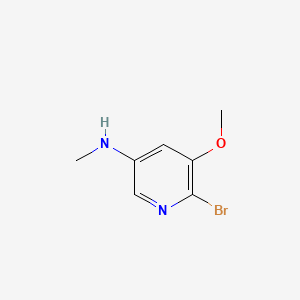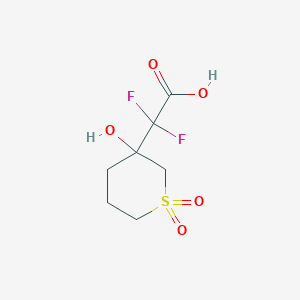
2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H10F2O5S This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing sulfur, and two fluorine atoms attached to the acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid typically involves the fluorination of a suitable precursor compound. One common method involves the reaction of a thiopyran derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the synthesis of the thiopyran ring, followed by the introduction of the fluorine atoms and the acetic acid moiety. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the acetic acid moiety to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a diol or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiopyran ring can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoroacetic acid: A simpler fluorinated acetic acid derivative.
Thiopyran-3-yl acetic acid: Lacks the fluorine atoms but contains the thiopyran ring.
3-Hydroxy-2,2-difluoropropanoic acid: Contains a similar fluorinated acetic acid moiety but lacks the thiopyran ring.
Uniqueness
2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid is unique due to the combination of the thiopyran ring and the fluorinated acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10F2O5S |
|---|---|
Poids moléculaire |
244.22 g/mol |
Nom IUPAC |
2,2-difluoro-2-(3-hydroxy-1,1-dioxothian-3-yl)acetic acid |
InChI |
InChI=1S/C7H10F2O5S/c8-7(9,5(10)11)6(12)2-1-3-15(13,14)4-6/h12H,1-4H2,(H,10,11) |
Clé InChI |
VHUALGOSXHSJRA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CS(=O)(=O)C1)(C(C(=O)O)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


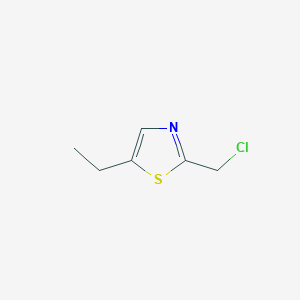
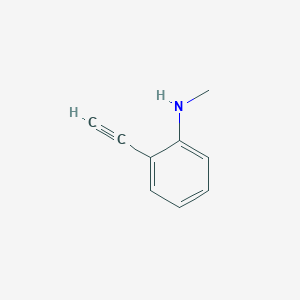
![[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride](/img/structure/B13484617.png)
![Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484620.png)


